molecular formula C11H14ClN3O3 B11849467 (R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde

(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde

Cat. No.: B11849467
M. Wt: 271.70 g/mol
InChI Key: LZAVWJHYSXIKOB-SSDOTTSWSA-N
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Description

®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of ®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro and Methoxy Groups: These functional groups can be introduced via substitution reactions using reagents such as thionyl chloride and methanol.

    Attachment of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions.

    Formylation: The aldehyde group is introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which ®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde can be compared with other pyrimidine derivatives, such as:

    2-Chloro-5-methoxy-6-morpholinopyrimidine: Lacks the aldehyde group, which may affect its reactivity and applications.

    2-Chloro-5-methoxy-6-(3-methylpiperidino)pyrimidine: Contains a piperidine ring instead of a morpholine ring, which may influence its biological activity.

    2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine: Lacks the aldehyde group, which may limit its use in certain synthetic applications.

Properties

Molecular Formula

C11H14ClN3O3

Molecular Weight

271.70 g/mol

IUPAC Name

2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde

InChI

InChI=1S/C11H14ClN3O3/c1-7-6-18-4-3-15(7)10-9(17-2)8(5-16)13-11(12)14-10/h5,7H,3-4,6H2,1-2H3/t7-/m1/s1

InChI Key

LZAVWJHYSXIKOB-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2OC)C=O)Cl

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2OC)C=O)Cl

Origin of Product

United States

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